methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate

Description

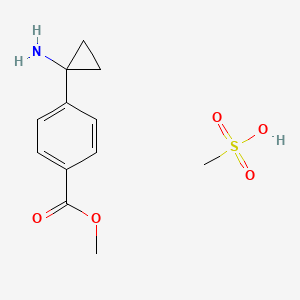

Methanesulfonic acid (MSA) is a strong organic sulfonic acid (pKa ≈ -1.9) widely used as a catalyst in organic synthesis due to its high acidity and thermal stability . Methyl 4-(1-aminocyclopropyl)benzoate (CAS: 1006037-03-1) is a benzoate ester featuring a cyclopropane ring substituted with an amine group at the para-position of the benzene ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing indole-2-carboxamide derivatives targeting prostaglandin EP4 receptors for cancer therapeutics .

Properties

CAS No. |

1006037-04-2 |

|---|---|

Molecular Formula |

C12H17NO5S |

Molecular Weight |

287.33 g/mol |

IUPAC Name |

methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate |

InChI |

InChI=1S/C11H13NO2.CH4O3S/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;1-5(2,3)4/h2-5H,6-7,12H2,1H3;1H3,(H,2,3,4) |

InChI Key |

UTNGQFGMAUMZED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(CC2)N.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate typically involves the esterification of 4-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with methanesulfonic acid to form the final compound.

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The esterification process for methyl 4-(1-aminocyclopropyl)benzoate can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methanesulfonic acid group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties and General Applications

Methanesulfonic acid is a colorless, odorless liquid with a low vapor pressure. It is a non-oxidizing strong acid that is soluble in many organic solvents. Its properties make it suitable for various applications:

- Catalysis : MSA serves as a catalyst in esterification and alkylation reactions, providing an efficient alternative to traditional strong acids like sulfuric acid .

- Industrial Cleaning : It is widely used in cleaning formulations due to its ability to dissolve mineral deposits, rust, and scale without forming harmful by-products .

- Electroplating : MSA is employed in the electroplating of tin and tin-lead solders, replacing more hazardous acids like fluoroboric acid .

Specific Applications

Overview

Methyl 4-(1-aminocyclopropyl)benzoate is a compound of interest primarily in medicinal chemistry. Its structural features suggest potential biological activity, particularly in drug development.

Pharmaceutical Applications

- Drug Development : This compound can serve as a building block for synthesizing novel pharmaceuticals targeting various diseases. Its aminocyclopropyl group may enhance bioactivity or selectivity toward specific biological targets.

- Case Studies : Research has indicated that derivatives of this compound exhibit promising results in preclinical trials for treating neurological disorders .

Comparative Analysis of Applications

The following table summarizes the applications of methanesulfonic acid and methyl 4-(1-aminocyclopropyl)benzoate:

| Compound | Application Area | Key Benefits |

|---|---|---|

| Methanesulfonic Acid | Catalysis | Efficient esterification, non-oxidizing |

| Industrial Cleaning | Effective rust removal, biodegradable | |

| Electroplating | Safer alternative to fluoroboric acid | |

| Biodiesel Production | Reduces corrosion, enhances economic viability | |

| Methyl 4-(1-Aminocyclopropyl)benzoate | Drug Development | Potential for novel therapeutic agents |

| Neurological Disorders | Promising preclinical efficacy |

Mechanism of Action

The mechanism of action of methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. The methanesulfonic acid component acts as a strong acid catalyst, facilitating various chemical reactions. The methyl 4-(1-aminocyclopropyl)benzoate component can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(1-aminocyclopropyl)benzoate with analogous esters and sulfonic acid derivatives, focusing on structural features, synthesis, and applications.

Structural Analogues in Medicinal Chemistry

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| Methyl 4-(1-aminocyclopropyl)benzoate | C₁₁H₁₃NO₂ | 4-(1-aminocyclopropyl) | 191.23 | Intermediate for EP4 antagonists |

| Methyl 4-[(1S)-1-aminoethyl]benzoate | C₁₀H₁₃NO₂ | 4-[(1S)-1-aminoethyl] | 179.22 | Precursor for indole-carboxamides |

| Methyl 4-(4-(2-(4-Cl-phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) | C₂₉H₂₅ClN₃O₃ | 4-Cl-phenyl, piperazine-quinoline | 498.98 | Anticancer candidate (synthetic quinoline derivatives) |

| Methyl methanesulfonate | C₂H₆O₃S | Methanesulfonyl-O-methyl | 110.13 | Alkylating agent, mutagenic |

Key Observations :

Aminocyclopropyl vs. Aminoethyl: The cyclopropane ring in methyl 4-(1-aminocyclopropyl)benzoate imposes steric and electronic constraints absent in the flexible ethyl chain of methyl 4-[(1S)-1-aminoethyl]benzoate. This rigidity may improve target selectivity in drug design . Quinoline-Piperazine Derivatives (C1–C7): Compounds like C3 (Table 1) exhibit higher molecular weights due to extended aromatic systems. Their synthesis via piperazine coupling and crystallization contrasts with the HATU/DIPEA-mediated coupling used for the target compound . Methyl Methanesulfonate: Unlike the benzoate ester, this sulfonate ester is a potent alkylating agent with mutagenic risks, limiting its therapeutic use .

Physicochemical and Reactivity Profiles

Solubility and Stability :

Methyl 4-(1-aminocyclopropyl)benzoate’s amine group enhances water solubility compared to non-polar analogues like methyl 4-methoxyphenyl benzoates (e.g., C6 in ).

Biological Activity

Methanesulfonic acid (MSA) and its derivatives, including methyl 4-(1-aminocyclopropyl)benzoate, have garnered attention in the field of medicinal chemistry due to their potential biological activities. This article explores their biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C12H17NO5S

Molecular Weight : 285.34 g/mol

CAS Number : 1006037-04-2

Antimicrobial Properties

Research indicates that methanesulfonic acid and its derivatives exhibit antimicrobial activity. MSA's role as a solvent and catalyst in pharmaceutical formulations enhances the solubility and stability of active compounds, potentially increasing their efficacy against various pathogens .

Anticancer Potential

Methyl 4-(1-aminocyclopropyl)benzoate has been investigated for its anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by interacting with specific molecular targets, including receptors and enzymes involved in cell proliferation .

The biological effects of methanesulfonic acid and its derivatives are primarily mediated through:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for cellular metabolism and growth.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, leading to modified cellular responses.

- Cluster Formation : MSA enhances the formation of molecular clusters that may influence biological processes, particularly in atmospheric chemistry impacting health .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of methyl 4-(1-aminocyclopropyl)benzoate against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Study 2: Anticancer Effects

In vitro studies demonstrated that methyl 4-(1-aminocyclopropyl)benzoate could induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Q & A

Q. What are the recommended synthetic routes for methyl 4-(1-aminocyclopropyl)benzoate methanesulfonate?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the cyclopropyl amine intermediate : Cyclopropane rings are sensitive to ring strain, so mild conditions (e.g., low-temperature reactions with NH₃ or protected amines) are preferred to avoid ring-opening side reactions.

Esterification and salt formation : The benzoate ester is synthesized via nucleophilic acyl substitution using methyl alcohol under acidic catalysis. Methanesulfonic acid is introduced as a counterion in the final step to form the stable methanesulfonate salt .

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect intermediates.

Q. What spectroscopic techniques are suitable for characterizing methyl 4-(1-aminocyclopropyl)benzoate derivatives?

Methodological Answer :

- 1H NMR : Identify protons on the cyclopropyl ring (δ ~1.0–2.0 ppm, split into multiplets due to ring strain) and the aromatic protons (δ ~7.0–8.0 ppm). The methyl ester group appears as a singlet at δ ~3.8–3.9 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for methyl 4-(1-aminocyclopropyl)benzoate: m/z 191.226) and fragmentation patterns to validate the cyclopropyl amine moiety .

- IR Spectroscopy : Detect characteristic stretches for the ester carbonyl (~1720 cm⁻¹) and sulfonate groups (~1180–1250 cm⁻¹) .

Q. How does solubility vary for methyl 4-(1-aminocyclopropyl)benzoate methanesulfonate in polar vs. non-polar solvents?

Methodological Answer : The compound’s solubility is influenced by:

- Methanesulfonate counterion : Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions.

- Cyclopropyl amine group : Contributes to moderate solubility in alcohols (e.g., methanol, ethanol) via hydrogen bonding.

| Solvent Type | Example Solvents | Gutmann Donor Number (DN) | Solubility Trend |

|---|---|---|---|

| Polar aprotic | DMSO, DMF | DN = 29.8 (DMSO) | High |

| Protic | Methanol, Water | DN = 19.0 (Methanol) | Moderate |

| Non-polar | Hexane, Toluene | DN = 0.0 | Low |

Experimental Tip : Use Gutmann donor-acceptor numbers to predict solvent compatibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for cyclopropyl-containing benzoate esters?

Methodological Answer : Discrepancies (e.g., methyl 4-(1-aminocyclopropyl)benzoate: reported melting point 49.6–50.4°C vs. related analogs with higher/lower values) may arise from:

Q. How does the cyclopropyl amine group influence reactivity in nucleophilic substitution reactions?

Methodological Answer : The cyclopropyl amine’s ring strain and electron-donating effects:

Q. Experimental Design :

- Conduct kinetic studies (e.g., monitoring reaction rates with varying nucleophiles).

- Use computational tools (DFT calculations) to model transition states .

Q. What strategies optimize the stability of methanesulfonate salts in aqueous solutions?

Methodological Answer :

- pH Control : Maintain pH < 3 to prevent hydrolysis of the sulfonate group.

- Lyophilization : Freeze-dry the compound to avoid hydration-induced degradation.

- Chelating agents : Add EDTA (0.1–1 mM) to sequester metal ions that catalyze decomposition .

Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS .

Q. How to design structure-activity relationship (SAR) studies for derivatives of methyl 4-(1-aminocyclopropyl)benzoate?

Methodological Answer :

- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) on the benzene ring to assess electronic effects.

- Counterion variation : Replace methanesulfonate with triflate or tosylate to study ionic interactions.

- Biological assays : Test derivatives for enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What analytical methods detect trace impurities in methyl 4-(1-aminocyclopropyl)benzoate methanesulfonate?

Methodological Answer :

- LC-MS/MS : Detect residual solvents (e.g., ethyl acetate) or unreacted intermediates (e.g., cyclopropylamine).

- ICP-OES : Quantify trace metal impurities (e.g., Pd from catalytic reactions).

- Headspace GC-MS : Identify volatile degradation products .

Acceptance Criteria : Follow ICH Q3 guidelines for residual solvents (<0.5% for Class 3 solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.